Methyl 4-[({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate
Description
This compound is a triazolopyridazine derivative featuring a piperidin-4-yl carbonylamino benzoate backbone and a trifluoromethyl substituent on the triazole ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the triazolopyridazine core may facilitate binding to aromatic pockets in biological targets .
Properties
Molecular Formula |
C20H19F3N6O3 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
methyl 4-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H19F3N6O3/c1-32-18(31)13-2-4-14(5-3-13)24-17(30)12-8-10-28(11-9-12)16-7-6-15-25-26-19(20(21,22)23)29(15)27-16/h2-7,12H,8-11H2,1H3,(H,24,30) |
InChI Key |
PANRDJWJBRSDMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazolo[4,3-b]Pyridazine Core
The triazolo[4,3-b]pyridazine moiety is synthesized via cyclization reactions involving hydrazine derivatives. A key intermediate, 3-(trifluoromethyl)-[1,2,] triazolo[4,3-b]pyridazin-6-amine, is prepared by reacting 6-chloropyridazine with trifluoroacetic anhydride in the presence of hydrazine hydrate . The reaction proceeds under reflux in chlorobenzene, with methanesulfonic acid catalyzing the elimination of trifluoroacetic acid . The cyclized product is isolated via reduced-pressure concentration and purified using silica gel chromatography .
Critical Parameters :
-
Temperature control during cyclization (110°C for 42 hours) .
-
Use of trifluoroacetic anhydride as both a reagent and solvent .
Functionalization of the Piperidine Ring
The piperidine ring is functionalized at the 4-position to introduce a carbonyl group. Starting with piperidin-4-one, a Wittig reaction installs a C2 chain using triphenylphosphine and ethyl bromoacetate . The resulting α,β-unsaturated ester undergoes hydrogenation with palladium on carbon (Pd/C) under 50 psi H₂ to yield a saturated ester . Reductive amination with formaldehyde or acetaldehyde introduces secondary amine groups, which are subsequently oxidized to aldehydes using Dess-Martin periodinane .
Key Observations :
-
Hydrogenation of the α,β-unsaturated ester produces a 75:25 mixture of cis- and trans-diastereomers .
-
LiAlH₄ reduction of esters to primary alcohols achieves >90% yield .
Coupling of Piperidine and Triazolo[4,3-b]Pyridazine
The piperidine and triazolo[4,3-b]pyridazine subunits are coupled via nucleophilic aromatic substitution. The 6-chloro position of the triazolo[4,3-b]pyridazine reacts with the piperidine’s secondary amine under basic conditions (Cs₂CO₃ in acetone) . This step requires 7–8 hours at 25°C, with KI as a catalyst to enhance reactivity . The product is purified via column chromatography (petroleum ether/ethyl acetate = 10:1) .
Optimization Insights :
Amide Bond Formation with Methyl 4-Aminobenzoate
The final step involves coupling the piperidine-triazolo intermediate with methyl 4-aminobenzoate. Using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and dimethylaminopyridine (DMAP) in dichloromethane, the reaction forms the amide bond within 8–10 hours at 25°C . The crude product is purified via silica gel chromatography (ethyl acetate/petroleum ether = 10:1) .
Spectroscopic Validation :
-
¹H NMR : A singlet at δ 10.46 ppm confirms the -CONH- group .
-
¹³C NMR : Quartets at δ 156.13 and 121.81 ppm verify the -CF₃ and C-CF₃ groups .
-
HRMS : [M + Na]⁺ peak at m/z 471.1471 aligns with the molecular formula C₂₀H₁₉F₃N₆O₃ .
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters from published methodologies:
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization : Competing side reactions during triazolo ring formation are minimized by slow addition of trifluoroacetic anhydride at 0°C .
-
Diastereomer Separation : The cis/trans mixture from hydrogenation is resolved via recrystallization in cold methyl tert-butyl ether (MTBE) .
-
Amide Hydrolysis : Moisture-sensitive steps are conducted under nitrogen to prevent decomposition of the EDCI-activated intermediate .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to Methyl 4-[({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate. For instance:
- Combination Therapies : Research has shown that combining cisplatin with other agents can enhance therapeutic efficacy against resistant cancer types. The incorporation of triazole derivatives has been linked to increased apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial membrane potential changes .
- Mechanistic Insights : The compound's structure suggests it may interact with DNA and influence cellular pathways related to proliferation and apoptosis. Studies indicate that such compounds can induce cell cycle arrest and promote apoptotic pathways in various cancer cell lines .
Neuroprotective Effects
Some derivatives of the triazole class have demonstrated neuroprotective properties, potentially making this compound a candidate for further exploration in neurodegenerative diseases. The modulation of oxidative stress and inflammation is a critical area of research in this context.
Targeted Therapies
The unique structure of this compound positions it as a promising candidate for the development of targeted therapies. Its ability to selectively target cancer cells while sparing healthy tissue could lead to reduced side effects compared to conventional chemotherapy agents.
Formulation Development
The compound's solubility and stability are crucial for its formulation into effective drug delivery systems. Research into its pharmacokinetics and bioavailability will be essential for advancing its applications in clinical settings.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- In Vitro Studies : Investigations into the cytotoxic effects of triazole-containing benzoates have shown promising results in inhibiting tumor growth across various cancer types.
- Animal Models : Preclinical trials using animal models have demonstrated the potential for enhanced survival rates when treated with combinations involving triazole derivatives and established chemotherapeutics like cisplatin .
Mechanism of Action
The mechanism of action of Methyl 4-[({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to target proteins and enzymes. This binding can inhibit or modulate the activity of these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analogs in the Triazolopyridazine Family
The following compounds share the triazolopyridazine core but differ in substituents and linker groups, leading to distinct pharmacological profiles:
Key Differences in Pharmacological Properties
Target Affinity :
- The target compound ’s methyl benzoate group may act as a prodrug, with esterase-mediated hydrolysis releasing an active carboxylic acid metabolite. This contrasts with AZD5153 , which uses a methoxy group for direct bromodomain binding .
- CAS 1058447-40-7 and CAS 1058228-75-3 lack ester groups but include carboxamide linkers, which improve binding to receptors like muscarinic subtypes (e.g., m2/m4 receptors) .
Metabolic Stability :
Selectivity :
- AZD5153 ’s bivalent structure enables dual BRD4 BD1/BD2 inhibition (IC₅₀ < 50 nM), whereas the target compound ’s simpler architecture may limit multitarget engagement .
Biological Activity
Methyl 4-[({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C13H17F3N6O2
- Molecular Weight : 356.31 g/mol
The structure consists of a benzoate moiety linked to a piperidine ring that is further substituted with a triazole derivative. The trifluoromethyl group enhances its lipophilicity and biological activity.
Anticancer Properties
Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, studies on similar triazole derivatives have shown promising results against various cancer cell lines, including breast and colon cancer. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through multiple pathways, including the modulation of signaling cascades such as PI3K/Akt and MAPK pathways .
Antimicrobial Activity
Compounds with triazole structures have also been noted for their antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance the interaction with microbial enzymes, leading to increased efficacy against bacterial strains. In vitro studies have demonstrated that related compounds exhibit activity against both gram-positive and gram-negative bacteria .
Anti-inflammatory Effects
Anti-inflammatory properties have been attributed to triazole derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of a similar triazole derivative on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 27.3 μM, indicating significant potential for further development as an anticancer agent .
- Antimicrobial Activity : Another investigation focused on the antibacterial properties of triazole derivatives against Mycobacterium tuberculosis. The compound exhibited comparable activity to standard treatments, suggesting its potential role in tuberculosis therapy .
- Anti-inflammatory Mechanism : Research highlighted the ability of triazole compounds to inhibit TNF-alpha production in macrophages, demonstrating their utility in treating chronic inflammatory conditions .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| Compound A | Triazole | IC50 = 27.3 μM | Moderate | Yes |
| Compound B | Triazole | IC50 = 43.4 μM | High | Moderate |
| Methyl 4-[...] | Triazole | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
